molecular formula C18H19F3N4O2S B2992218 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034507-15-6

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2992218
CAS RN: 2034507-15-6
M. Wt: 412.43
InChI Key: NGEPFLXQQBKOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A range of novel sulfonamide derivatives have been synthesized, demonstrating a broad spectrum of potential therapeutic applications. For instance, the synthesis and characterization of celecoxib derivatives aimed at exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities reveal that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. This indicates a promising avenue for developing therapeutic agents based on sulfonamide structures (Küçükgüzel et al., 2013).

Potential Therapeutic Applications

  • Anticancer Activities

    Certain sulfonamide derivatives have shown modest inhibition of HCV NS5B RdRp activity and demonstrated potential in anticancer applications. For example, specific compounds were evaluated for their anticancer activity against a range of human tumor cell lines, indicating potential for development into therapeutic agents (Küçükgüzel et al., 2013).

  • Antimicrobial Activities

    Synthesized sulfonamide derivatives have been evaluated for their antimicrobial activity, with certain compounds showing promising antibacterial and antifungal potency. This suggests that sulfonamide derivatives could be optimized for antimicrobial therapies (Sarvaiya et al., 2019).

  • Anti-inflammatory and Analgesic Effects

    The ability of sulfonamide derivatives to exhibit anti-inflammatory and analgesic effects without significant side effects highlights their potential in treating conditions associated with inflammation and pain. Compounds have been tested in models of pathological pain and arthritis, demonstrating comparable efficacy to known drugs like Celecoxib (Lobo et al., 2015).

properties

IUPAC Name

4-cyano-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)17-9-10-24(23-17)11-12-25(15-3-1-2-4-15)28(26,27)16-7-5-14(13-22)6-8-16/h5-10,15H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPFLXQQBKOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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